
4,5-Dihydroxy-2-nitrobenzene-1,3-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydroxy-2-nitrobenzene-1,3-disulfonic acid is a complex organic compound known for its unique chemical properties and applications. It is structurally characterized by the presence of two hydroxyl groups, a nitro group, and two sulfonic acid groups attached to a benzene ring. This compound is often used in various chemical and industrial processes due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydroxy-2-nitrobenzene-1,3-disulfonic acid typically involves the nitration of 4,5-dihydroxybenzene-1,3-disulfonic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through crystallization or other separation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydroxy-2-nitrobenzene-1,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonic acid groups can participate in substitution reactions, often forming sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Sulfonate esters and amides.
Aplicaciones Científicas De Investigación
4,5-Dihydroxy-2-nitrobenzene-1,3-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The compound exerts its effects through various molecular mechanisms:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The nitro and sulfonic acid groups can interact with enzyme active sites, inhibiting their activity.
Anti-inflammatory Effects: The compound can modulate inflammatory pathways, reducing the production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dihydroxybenzene-1,3-disulfonic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrobenzene-1,3-disulfonic acid: Lacks the hydroxyl groups, reducing its antioxidant properties.
4,5-Dihydroxy-2-nitrobenzene: Lacks the sulfonic acid groups, affecting its solubility and reactivity.
Uniqueness
4,5-Dihydroxy-2-nitrobenzene-1,3-disulfonic acid is unique due to the combination of hydroxyl, nitro, and sulfonic acid groups, which confer a distinct set of chemical properties and reactivity. This makes it a versatile compound in various applications, from chemical synthesis to biological research.
Propiedades
Número CAS |
92823-39-7 |
|---|---|
Fórmula molecular |
C6H5NO10S2 |
Peso molecular |
315.2 g/mol |
Nombre IUPAC |
4,5-dihydroxy-2-nitrobenzene-1,3-disulfonic acid |
InChI |
InChI=1S/C6H5NO10S2/c8-2-1-3(18(12,13)14)4(7(10)11)6(5(2)9)19(15,16)17/h1,8-9H,(H,12,13,14)(H,15,16,17) |
Clave InChI |
HQTIKFYITGRXCV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1S(=O)(=O)O)[N+](=O)[O-])S(=O)(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


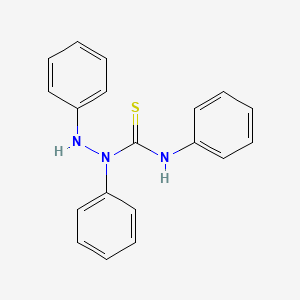
![1,2,4-Triazolo[3,4-a]phthalazine, 3-(4-methoxyphenyl)-](/img/structure/B14357133.png)
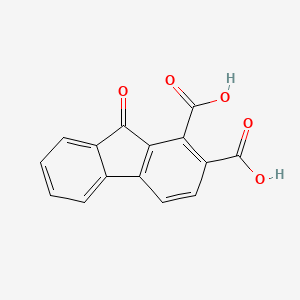
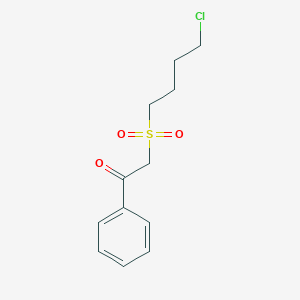
phenylsilane](/img/structure/B14357148.png)
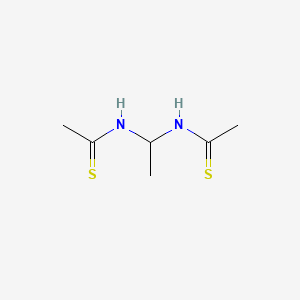
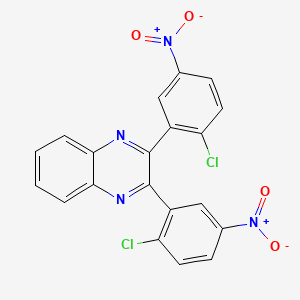
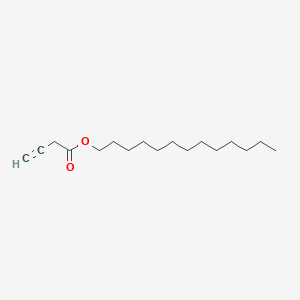
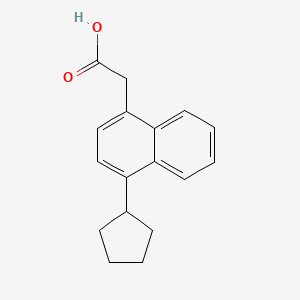
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine](/img/structure/B14357186.png)
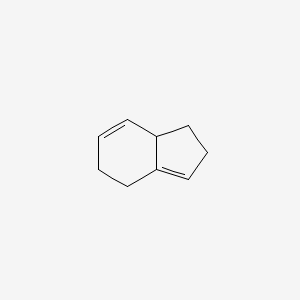
![4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline](/img/structure/B14357194.png)
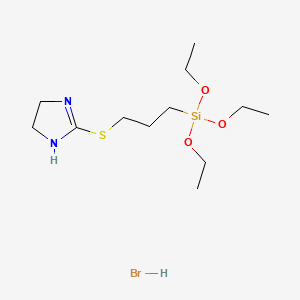
![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)
